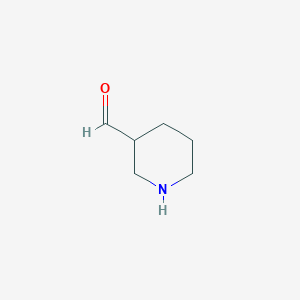

Piperidine-3-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

piperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQUTDXGQDKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578751 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353290-29-6 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for Piperidine 3 Carbaldehyde

Established Synthetic Routes for Piperidine-3-carbaldehyde

Several methods have been developed for the synthesis of this compound, each with its own advantages and strategic considerations. These routes include the oxidation of a corresponding alcohol, formylation of the piperidine (B6355638) ring, and the catalytic hydrogenation of a pyridine (B92270) precursor.

Oxidation of Piperidine-3-methanol

A common and direct approach to this compound is the oxidation of piperidine-3-methanol. This method leverages the relative ease of converting a primary alcohol to an aldehyde under controlled conditions.

The selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Several reagents have been successfully employed for this transformation. Modern approaches often utilize manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to achieve the desired aldehyde. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be used, though careful control of reaction conditions is necessary to avoid the formation of piperidine-3-carboxylic acid. smolecule.com The reaction is typically carried out in an organic solvent, and conditions are optimized to ensure high yield and selectivity for the aldehyde product.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Manganese Dioxide (MnO₂) | Varies depending on substrate | This compound |

| Pyridinium Chlorochromate (PCC) | Varies depending on substrate | This compound |

| Potassium Permanganate (KMnO₄) | Aqueous or acidic conditions | Piperidine-3-carboxylic acid (potential for over-oxidation) |

| Chromium Trioxide (CrO₃) | Aqueous or acidic conditions | Piperidine-3-carboxylic acid (potential for over-oxidation) |

Formylation of Piperidine

Another synthetic strategy involves the direct introduction of a formyl group onto the piperidine ring. This can be achieved through various formylation reactions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comthieme-connect.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.com The resulting chloroiminium ion acts as the electrophile, which, after reaction with the piperidine substrate and subsequent hydrolysis, yields this compound. smolecule.com Nitrogen-formylpiperidine can also serve as an effective formylating agent in reactions with organometallic reagents. smolecule.com

| Formylating Reagent | Description |

| Vilsmeier-Haack Reagent | Generated from DMF and POCl₃, it is a versatile reagent for formylating various substrates. ijpcbs.comthieme-connect.com |

| N-Formylpiperidine | Can act as a formylating agent, particularly in reactions involving organometallic compounds. smolecule.com |

Catalytic Hydrogenation of Pyridine-3-carboxaldehyde

The reduction of a pyridine derivative is a common and industrially significant route to piperidine compounds. In this case, the catalytic hydrogenation of pyridine-3-carboxaldehyde provides a direct pathway to this compound.

This transformation is typically carried out using heterogeneous catalysts under controlled temperature and pressure. Various catalyst systems have been developed for the hydrogenation of pyridines, with platinum-group metals being particularly effective. nih.gov For instance, palladium on carbon (Pd/C) has been shown to be an efficient catalyst for the reduction of pyridine derivatives. mdpi.comd-nb.info Rhodium-based catalysts are also highly active for pyridine hydrogenation. nih.govacs.org The choice of catalyst and reaction conditions, such as the use of acidic additives, can be tuned to achieve high selectivity for the desired piperidine product. rsc.org This method is often preferred for large-scale industrial production due to its efficiency and the availability of the starting materials.

| Catalyst System | Key Features |

| Palladium on Carbon (Pd/C) | A widely used and effective catalyst for hydrogenation reactions. mdpi.comd-nb.info |

| Rhodium-based Catalysts | Exhibit high activity for the hydrogenation of pyridine rings. nih.govacs.org |

| Platinum-group Metals | A class of highly effective catalysts for pyridine reduction. nih.gov |

Advanced and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methods for constructing complex molecular architectures. civilica.comajchem-a.com These principles are increasingly being applied to the synthesis of piperidine derivatives, including this compound, to minimize environmental impact and improve economic feasibility. civilica.comajchem-a.com

The pursuit of green chemistry in piperidine synthesis involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. civilica.comajchem-a.comthaiscience.info One notable approach is the use of phase transfer catalysis in conjunction with green solvents like polyethylene (B3416737) glycol-400 (PEG-400). thaiscience.info This methodology has been successfully employed for the nucleophilic substitution of a chloro group on a quinoline (B57606) ring with piperidine, demonstrating high yields and reduced reaction times. thaiscience.info Such protocols eliminate the need for hazardous and expensive solvents, making the process more cost-effective and environmentally friendly. thaiscience.info

Another sustainable strategy involves the catalytic hydrogenation of pyridine-3-carboxaldehyde. This method has become a preferred industrial route due to its efficiency and the ability to control reaction conditions such as temperature and pressure. Furthermore, research into biocatalytic routes is emerging as a promising avenue for the sustainable synthesis of piperidine derivatives. ukri.orgukri.org For instance, projects are underway to convert biomass-derived pyridine-3-carboxylic acid into chiral piperidine-3-carboxylic acid through a combination of biocatalytic methylation and chemocatalytic/biocatalytic reduction, highlighting a move towards fully sustainable synthetic pathways. ukri.orgukri.org

The stereochemistry of piperidine derivatives is crucial for their biological activity. Consequently, the development of stereoselective catalytic methods is of paramount importance. scispace.com Both transition metal catalysis and organocatalysis have proven to be powerful tools for achieving high levels of stereocontrol in the synthesis of chiral piperidines. nih.govacs.org

Transition metals such as rhodium, palladium, and gold are extensively used in the synthesis of piperidine derivatives due to their diverse reactivity and high efficiency. scispace.comnih.govacs.org

Rhodium (Rh): Rhodium catalysts are effective for the asymmetric hydrogenation of pyridine derivatives to yield enantioenriched piperidines. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been developed as a key step in a three-step process to access a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method has been successfully applied to the synthesis of clinically significant molecules. snnu.edu.cn Additionally, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines. d-nb.info

Palladium (Pd): Palladium catalysis is widely employed in various reactions for piperidine synthesis, including hydrogenation and cross-coupling reactions. nih.gov For example, palladium-catalyzed hydrogenation has been used to synthesize highly valuable fluorinated piperidines, offering a method that is effective in the presence of air and moisture. nih.gov Palladium-catalyzed intramolecular aminoarylation of alkenes is another powerful strategy for constructing the piperidine ring. acs.org

Gold (Au): Gold catalysis has emerged as a valuable tool for novel methods of piperidine synthesis. scispace.com Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to N-unsubstituted piperidines. scispace.com This sequential combination of gold catalysis with other transformations in a one-pot process allows for the development of highly efficient synthetic methods. scispace.com

| Catalyst/Metal | Reaction Type | Substrate Example | Product | Key Features | Reference(s) |

| Rhodium | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity. | snnu.edu.cn |

| Palladium | Hydrogenation | Fluorinated pyridines | Fluorinated piperidines | Effective in the presence of air and moisture. | nih.gov |

| Gold | Cyclization | N-homopropargyl amide | Cyclic imidate (intermediate to piperidin-4-one) | Highly modular and flexible sequence. | scispace.com |

| Iridium | Cyclocondensation | Amino alcohols and aldehydes | 3,4-Disubstituted piperidines | High enantiospecificity and good diastereoselectivity. | nih.gov |

In addition to metal-based catalysts, organocatalysis and biocatalysis have gained significant traction for the enantioselective synthesis of piperidines, offering complementary and often more sustainable approaches. researchgate.netnih.gov

Organocatalysis: Chiral small organic molecules can effectively catalyze the asymmetric synthesis of piperidine derivatives. acs.orgrsc.org For instance, chiral phosphines have been used as nucleophilic catalysts in the [4+2] annulation of imines with allenes to produce functionalized piperidines with excellent enantioselectivity and diastereoselectivity. acs.org Another example is the organocatalytic desymmetrizing intramolecular aza-Michael reaction, which has been employed for the synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with high levels of enantioselectivity. rsc.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them ideal catalysts for green chemical processes. nih.govacs.org The combination of organocatalysis and biocatalysis has been explored for the synthesis of piperidine alkaloids. researchgate.net For example, a hybrid bio-organocatalytic approach has been used to synthesize the natural product pelletierene. researchgate.net Furthermore, a chemo-enzymatic approach involving a one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3- and 3,4-substituted piperidines. acs.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com MCRs are particularly well-suited for the construction of highly functionalized piperidine scaffolds. nih.govsmolecule.com

The Ugi condensation is a prominent example of an MCR that can be adapted for piperidine synthesis, integrating an amine, aldehyde, carboxylic acid, and isocyanide to create peptidomimetic structures. smolecule.com By utilizing a piperidine-based component with a carboxylic acid group, this reaction can be employed to assemble complex piperidine-containing molecules. smolecule.com Another approach involves a one-pot, three-component condensation of an aldehyde, an amine, and a β-keto ester, which can be further cyclized to form piperidin-4-one derivatives. researchgate.net These reactions can be catalyzed by various agents, including TMSI or zirconium tetrachloride, to afford highly functionalized piperidine scaffolds. nih.govresearchgate.net

In line with the principles of green chemistry, there is a growing interest in using water as a solvent or even conducting reactions in the absence of any solvent. ajchem-a.comnih.govrsc.org Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. ajchem-a.com Water-initiated processes have been developed for piperidine synthesis, where water can act as a catalyst through hydrogen bonding. ajchem-a.com For example, a three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water under reflux conditions has been reported for the synthesis of piperidine-functionalized compounds. ajchem-a.com

Solvent-free reactions offer further environmental benefits by minimizing waste and simplifying purification procedures. rsc.orgrasayanjournal.co.in These reactions are often facilitated by microwave irradiation or the use of solid supports. rasayanjournal.co.in For instance, the synthesis of propargylamines, which can be precursors to piperidines, has been achieved through a three-component Mannich coupling of an aldehyde, a terminal alkyne, and an amine under solvent-free conditions, often catalyzed by supported metal catalysts. rsc.org These methods are not only environmentally friendly but also often lead to higher yields and shorter reaction times. rsc.org

Chemical Transformations and Reaction Mechanisms of Piperidine 3 Carbaldehyde

Oxidation Reactions

The aldehyde group of Piperidine-3-carbaldehyde is susceptible to oxidation, providing a direct route to the corresponding carboxylic acid.

The oxidation of this compound yields Piperidine-3-carboxylic acid, also known as nipecotic acid, a compound of significant interest in medicinal chemistry. researchgate.net This transformation involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH).

A variety of oxidizing agents can accomplish the conversion of aldehydes to carboxylic acids. sigmaaldrich.comtcichemicals.com The choice of reagent often depends on the presence of other sensitive functional groups within the molecule. For this compound, the secondary amine may require protection prior to oxidation, depending on the reaction conditions.

Common reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids in either acidic or basic conditions.

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidant for converting primary alcohols and aldehydes to carboxylic acids. tcichemicals.com

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent used in a qualitative test for aldehydes. It selectively oxidizes aldehydes without affecting other functional groups.

Sodium hypochlorite (B82951) (NaOCl): A common and inexpensive oxidizing agent. tcichemicals.comnih.gov

The general mechanism for the oxidation of an aldehyde to a carboxylic acid typically involves the initial formation of a hydrate (B1144303) intermediate upon reaction with water. This hydrate is then attacked by the oxidizing agent, which removes the aldehydic proton and facilitates the formation of the carboxyl group.

Table 1: Common Reagents for the Oxidation of Aldehydes This table is interactive. You can sort and filter the data.

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Jones Reagent | CrO₃ / H₂SO₄ / Acetone | Acidic, 0°C to RT | Strong oxidant, can also oxidize alcohols. |

| Potassium Permanganate | KMnO₄ | Acidic or Basic | Powerful, inexpensive oxidant. |

| Tollens' Reagent | [Ag(NH₃)₂]OH | Basic (Ammoniacal) | Mild, selective for aldehydes. Forms a silver mirror. |

Formation of Piperidine-3-carboxylic Acid

Reduction Reactions

The carbonyl group of this compound can be readily reduced to a primary alcohol, yielding Piperidine-3-methanol.

This transformation is a fundamental reaction in organic synthesis, converting the aldehyde into a hydroxymethyl group (-CH₂OH). This product can serve as a precursor for further functionalization.

The reduction of aldehydes to primary alcohols can be achieved using various reducing agents, with metal hydrides and catalytic hydrogenation being the most common methods. dtic.mil

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. commonorganicchemistry.comborates.todaylibretexts.org It is often used in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com The reaction is generally safe and proceeds with high yield. iupac.orgorganic-chemistry.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to give the final alcohol product. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nih.govrsc.org Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon. rsc.orgwhiterose.ac.uk The reaction typically requires elevated pressure and temperature. nih.gov The mechanism involves the adsorption of both the hydrogen gas and the aldehyde onto the surface of the catalyst. The hydrogen atoms are then added across the carbonyl double bond, resulting in the formation of the alcohol. This method is highly effective but may also reduce other functional groups if present. chemrxiv.org

Table 2: Common Reductants for Aldehydes This table is interactive. You can sort and filter the data.

| Reductant | Formula | Typical Solvents | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild and selective for aldehydes and ketones. commonorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Powerful, reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org |

Conversion to Piperidine-3-methanol

Substitution Reactions

The piperidine (B6355638) ring in this compound contains a secondary amine, which is a nucleophilic center and can readily undergo substitution reactions. These reactions typically occur at the nitrogen atom, leading to N-substituted piperidine derivatives.

The most common substitution reactions for the piperidine moiety are N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides or other electrophilic alkylating agents in the presence of a base. This results in the formation of a tertiary amine. The aldehyde group generally remains unaffected under these conditions.

N-Acylation: The piperidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form an N-acylpiperidine (an amide). This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Reductive Amination: this compound can itself act as the carbonyl component in a reductive amination reaction with another primary or secondary amine. However, the secondary amine of the piperidine ring can also react with other aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to form a tertiary amine.

The presence of the electron-withdrawing carbaldehyde group at the 3-position can slightly decrease the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine, but it does not prevent these substitution reactions from occurring.

Formation of Imines and Oximes with Nitrogen Nucleophiles

The aldehyde functional group in this compound readily reacts with primary amines and other nitrogen nucleophiles, such as hydroxylamine (B1172632), to form imines (also known as Schiff bases) and oximes, respectively. These reactions are fundamental transformations of aldehydes.

The formation of an imine involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon. This is typically followed by a dehydration step, often catalyzed by an acid, to yield the final imine product. The nitrogen atom of the piperidine ring can act as an internal base, potentially influencing the reaction rate.

Similarly, the reaction with hydroxylamine (NH₂OH) follows a comparable mechanism. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, leading to a hemiaminal intermediate which then eliminates a water molecule to form the corresponding oxime. The resulting oxime can exist as a mixture of (E) and (Z) isomers.

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Primary Amine | R-NH₂ | Imine |

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry, and this compound can participate in several of these important transformations. nih.govwikipedia.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The secondary amine of the piperidine ring itself can act as the catalyst, or an external catalyst like piperidine can be used. wikipedia.orgtandfonline.com This reaction is a powerful method for creating α,β-unsaturated products. wikipedia.org

The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated. wikipedia.org The product is often a conjugated enone. wikipedia.org

A key mechanistic pathway in amine-catalyzed Knoevenagel condensations involves the formation of an iminium ion. researchgate.netorganic-chemistry.orgjk-sci.com The piperidine nitrogen (either from the substrate itself or the catalyst) reacts with the aldehyde group to form a carbinolamine intermediate. acs.org This intermediate then eliminates water to generate a reactive iminium ion. researchgate.netacs.orgsemanticscholar.orgnih.gov This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack.

Concurrently, the basic catalyst deprotonates the active methylene compound (e.g., malonic ester, acetylacetone) to form a resonance-stabilized enolate. researchgate.netjk-sci.com This enolate then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. researchgate.netsemanticscholar.orgnih.gov This step forms the crucial carbon-carbon bond. researchgate.net

Piperidine is a commonly used catalyst for the Knoevenagel condensation. tandfonline.comresearchgate.net Its primary role is not just to activate the aldehyde via iminium ion formation but, more importantly, to facilitate the final elimination step. researchgate.netacs.orgsemanticscholar.orgnih.gov Theoretical studies on the reaction of benzaldehyde (B42025) and acetylacetone (B45752) have shown that the elimination of the piperidine catalyst from the addition intermediate has a lower energy barrier compared to the elimination of a hydroxide (B78521) ion in a base-catalyzed aldol-type mechanism. acs.org This makes the regeneration of the catalyst and the formation of the final product more favorable. acs.org

The solvent can also play a crucial catalytic role. In a solvent like methanol, a solvent molecule can participate in the formation of the carbinolamine intermediate, leading to a more favorable reaction barrier compared to the direct attack of piperidine on the aldehyde. acs.orgacs.org The decomposition of the carbinolamine to the iminium ion can proceed via the elimination of a hydroxide ion, which then deprotonates the active methylene compound to form the enolate. researchgate.netacs.orgsemanticscholar.orgnih.gov

Table 2: Key Intermediates and Catalysts in Knoevenagel Condensation

| Intermediate/Catalyst | Role |

|---|---|

| Iminium Ion | Electrophilic intermediate, activates the carbonyl group |

| Enolate Ion | Nucleophile, attacks the iminium ion |

| Piperidine | Catalyst, facilitates the elimination step |

Beyond the Knoevenagel condensation, the aldehyde functionality of this compound allows it to participate in other condensation reactions.

Aldol Condensation: While the Knoevenagel condensation is preferred with active methylene compounds, this compound could potentially undergo an Aldol condensation with other enolizable aldehydes or ketones. This would involve the formation of a β-hydroxy aldehyde (an aldol adduct), which may or may not subsequently dehydrate to form an α,β-unsaturated aldehyde.

Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone). wikipedia.orgoarjbp.com this compound can act as the aldehyde component in this reaction. The reaction begins with the formation of an iminium ion from the aldehyde and the amine. wikipedia.org This iminium ion is then attacked by the enol form of the ketone, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org Given that this compound contains a secondary amine, it could potentially participate as both the aldehyde and the amine source in an intramolecular or intermolecular fashion under specific conditions. Piperidine derivatives are often synthesized via Mannich-type reactions. rsc.orgnii.ac.jp

Knoevenagel Condensation

Cyclization Reactions

The presence of both an aldehyde and a secondary amine in the same molecule provides this compound with the capacity for intramolecular cyclization, leading to the formation of bicyclic heterocyclic systems. nih.gov These reactions can be triggered by various conditions and can proceed through different mechanistic pathways.

For instance, after an initial intermolecular reaction, such as a Knoevenagel condensation, the newly introduced functional group could react with the piperidine nitrogen. nih.gov An example would be the cyclization of a Knoevenagel product to form an indene (B144670) derivative. nih.gov

Furthermore, reductive amination of the aldehyde group with a suitable amine, followed by intramolecular reactions, can lead to the formation of fused ring systems. The process can involve the formation of an imine through condensation, which is then followed by an intramolecular cyclization. nih.gov Radical-mediated cyclizations of amino-aldehydes are also a known method for producing piperidine-containing structures. nih.gov These cyclization strategies are a powerful tool for building complex molecular architectures from a relatively simple starting material.

Intramolecular Cyclizations to Form Fused Heterocycles

This compound and its derivatives are valuable substrates for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions construct complex polycyclic scaffolds often found in biologically active molecules. One prominent strategy involves the acid-catalyzed carbocyclization cascade. researchgate.netnih.gov This process can be initiated by the condensation of a sulfonamide with the aldehyde functionality on the piperidine ring, followed by an intramolecular coupling involving an alkyne, an iminium ion, and an arene. nih.gov

The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is a powerful electrophile. This intermediate is then attacked by a tethered nucleophile, such as an alkene or an aromatic ring, to forge a new carbon-carbon bond and close the second ring. The stereochemical outcome of these cyclizations can often be controlled, yielding specific diastereomers. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds via an enamine and subsequent iminium ion, leading to the formation of a fused piperidine structure. nih.govmdpi.com

Table 1: Examples of Intramolecular Cyclization for Fused Piperidine Synthesis

| Starting Material Class | Reaction Type | Catalyst/Reagent | Key Intermediate | Fused System | Ref. |

|---|---|---|---|---|---|

| N-Sulfonyl-piperidine-3-carbaldehyde with tethered alkyne/arene | Carbocyclization Cascade | Brønsted Acid | Iminium ion | Linear-fused piperidines | nih.gov |

| Amides with tethered alkene | Hydride Transfer/Cyclization | Hydride Source | Iminium ion | Piperidinones | nih.gov |

Formation of Pyrazolo-piperidine Hybrids

The aldehyde functional group of this compound serves as a key electrophilic site for condensation reactions with binucleophiles, such as hydrazine (B178648) and its derivatives, to construct hybrid heterocyclic systems. The reaction with hydrazine hydrate, for example, leads to the formation of pyrazolo-piperidine hybrids.

The mechanism typically begins with the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole (B372694) ring fused or linked to the piperidine core. The specific reaction conditions, including the choice of solvent and catalyst (often acidic or basic), can influence the reaction rate and the final structure of the product. researchgate.net These hybrid structures are of significant interest in medicinal chemistry due to the combined pharmacological profiles of the piperidine and pyrazole moieties. researchgate.net

The versatility of this approach allows for the synthesis of a diverse library of pyrazolo-piperidine derivatives by varying the substituents on either the piperidine ring or the hydrazine reactant. semanticscholar.org

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Condensation

| Piperidine Precursor | Reagent | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde* | Acetonitrile derivatives | Piperidine | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehydes* | α-Methylene ketones | Potassium Hydroxide | Substituted Pyrazolo[3,4-b]pyridines | semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehydes* | β-Ketoesters | Piperidine | Pyrazolo[3,4-b]pyridine-5-carboxylates | semanticscholar.org |

Note: These examples utilize a pyrazole-carbaldehyde reacting with various ketones in the presence of piperidine as a catalyst, illustrating the general condensation principle for forming fused systems.

Cross-Coupling Reactions

Rhodium-Catalyzed Reductive Heck Reactions for 3-Arylpiperidines

While palladium is most commonly associated with the Mizoroki-Heck reaction, other transition metals, including rhodium, can also catalyze variants of this important carbon-carbon bond-forming reaction. The reductive Heck reaction is a powerful transformation that couples an aryl halide with an alkene, followed by the reduction of the resulting double bond. nih.gov

In the context of this compound, the aldehyde would first be converted into an alkene, for example, via a Wittig reaction, to generate a 3-vinylpiperidine (B15227093) derivative. This substrate can then undergo a rhodium-catalyzed reductive Heck reaction with an aryl halide. The catalytic cycle involves the oxidative addition of the rhodium(I) catalyst to the aryl halide, followed by migratory insertion of the alkene into the rhodium-aryl bond. The resulting alkyl-rhodium intermediate is then intercepted by a hydride source, leading to reductive elimination that forms the C-H bond and regenerates the active catalyst. This sequence effectively achieves the hydroarylation of the alkene, yielding a 3-arylpiperidine. nih.gov The use of rhodium catalysts can offer different selectivity and reactivity profiles compared to palladium, particularly in the synthesis of complex, highly substituted piperidine rings. nih.gov

Mechanistic Investigations and Catalytic Insights

Role of Iminium Ion Intermediates

Iminium ions are crucial electrophilic intermediates in a vast array of reactions involving this compound. These reactive species are typically generated in situ through the condensation of the aldehyde with a secondary amine catalyst (such as proline or piperidine itself) or by the protonation of an enamine under acidic conditions. nih.govacs.org

The formation of the iminium ion significantly enhances the electrophilicity of the α-carbon, making it susceptible to attack by various nucleophiles. nobelprize.org For instance, in organocatalyzed reactions, the aldehyde reacts with a chiral secondary amine to form a chiral iminium ion. This intermediate controls the stereochemical outcome of the subsequent nucleophilic attack. chemrxiv.org

In intramolecular cyclizations like the aza-Prins reaction, an iminium ion is formed from the aldehyde and the piperidine's own nitrogen (or a derivative thereof), which then undergoes cyclization with a tethered nucleophile. nih.govmdpi.com Theoretical calculations have shown that the formation of the iminium ion is often the rate-determining step in these catalytic cycles. acs.org The transient nature of these intermediates makes them powerful tools for constructing complex molecular architectures from simple precursors.

Phase-Transfer Catalysis in Nucleophilic Substitutions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.comspcmc.ac.in This methodology is particularly useful for nucleophilic substitution reactions involving this compound derivatives, where the piperidine substrate is soluble in an organic solvent and the nucleophile is an inorganic salt soluble only in water. spcmc.ac.in

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting the nucleophilic anion from the aqueous phase into the organic phase. ijirset.com The catalyst's lipophilic cations form an ion pair with the nucleophile, rendering it soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive nucleophile can readily react with the piperidine substrate. After the reaction, the catalyst cation shuttles the leaving group back to the aqueous phase, completing the catalytic cycle. spcmc.ac.inoperachem.com

This approach avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to faster reaction rates, higher yields, and simplified workup procedures, making it an attractive method in green chemistry. ijirset.comacsgcipr.org

Table 3: Components of a Typical Phase-Transfer Catalysis System

| Component | Role | Example |

|---|---|---|

| Organic Phase | Contains the piperidine substrate | Toluene, Dichloromethane |

| Aqueous Phase | Contains the nucleophile | Aqueous Sodium Cyanide (NaCN) |

| Substrate | Electrophile | N-protected this compound derivative |

| Nucleophile | Reagent | Cyanide ion (CN⁻), Hydroxide ion (OH⁻), Azide ion (N₃⁻) |

Kinetic Isotope Effect Studies in C-H Amination

In a mechanistic study of the copper-catalyzed intramolecular C-H amination of N-fluoro-sulfonamides to form piperidines, the kinetic isotope effect was measured to understand the C-H activation step. nih.gov These studies involved the synthesis of deuterated substrates and the analysis of the reaction outcomes in competition experiments.

Two primary types of experiments were conducted: a direct intramolecular competition and an intermolecular competition.

Intramolecular Competition: In this experiment, a substrate containing both a C-H and a C-D bond at equivalent positions was used. The relative rates of C-H versus C-D bond cleavage within the same molecule were measured. For the six-membered ring cyclization to form a piperidine derivative, a primary KIE value (k H /k D ) of 4.2 was observed. nih.gov This significant isotope effect suggests that the C-H bond cleavage is a critical part of the rate-determining step of the reaction. nih.gov

Intermolecular Competition: This experiment involved reacting a mixture of the non-deuterated and the fully deuterated substrates. The relative rates of the two independent reactions were compared. For the formation of the piperidine product, the intermolecular KIE was found to be 1.4. nih.gov

The difference in the KIE values between the intramolecular and intermolecular experiments can provide further details about the reaction mechanism. A large intramolecular KIE, as observed in the piperidine synthesis, is consistent with a mechanism where the C-H bond is broken in the turnover-limiting step. nih.gov

The following interactive table summarizes the key findings from these kinetic isotope effect studies in a related piperidine synthesis.

| Experiment Type | Substrate(s) | Measured kH/kD | Implication | Reference |

| Intramolecular Competition | Monodeuterated N-fluoro-sulfonamide | 4.2 | C-H bond cleavage is part of the rate-determining step. | nih.gov |

| Intermolecular Competition | Mixture of non-deuterated and perdeuterated N-fluoro-sulfonamides | 1.4 | Provides further insight into the reaction mechanism. | nih.gov |

These findings from related piperidine systems underscore the importance of KIE studies in understanding the mechanisms of C-H amination reactions. While direct data for this compound is absent, these studies provide a strong indication that C-H bond activation is a key, rate-limiting feature of such cyclization reactions.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the physicochemical properties of molecules. For piperidine (B6355638) derivatives, these calculations offer valuable information on their conformational stability and electronic nature. researchgate.net The piperidine ring typically adopts a stable chair conformation. wikipedia.org For Piperidine-3-carbaldehyde, the carbaldehyde group can be in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance. wikipedia.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. The analysis of the optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For substituted piperidines, the ring generally adopts a chair conformation to minimize steric and torsional strain. nih.gov

Topological analysis, based on the quantum theory of atoms in molecules (QTAIM), characterizes the chemical bonding. This involves examining the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). A high electron density at a BCP indicates a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.

Table 1: Theoretical Topological Parameters for a Representative Substituted Piperidine Data presented is representative of typical findings for substituted piperidine rings from DFT studies.

| Bond | Electron Density (ρ) [a.u.] | Laplacian of Electron Density (∇²ρ) [a.u.] | Bond Character |

|---|---|---|---|

| C-C | 0.24 - 0.26 | -0.60 to -0.70 | Covalent |

| C-N | 0.23 - 0.25 | -0.55 to -0.65 | Covalent |

| C-H | 0.27 - 0.29 | -0.80 to -0.95 | Covalent |

| C=O | 0.35 - 0.40 | -0.10 to +0.10 | Polar Covalent |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons, while the LUMO is likely concentrated on the π* orbital of the carbaldehyde group. nih.gov This distribution suggests that the nitrogen atom is the primary site for electrophilic attack, and the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Substituted Piperidine Values are illustrative based on DFT calculations for similar piperidine structures. nih.govnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -4.80 to -5.40 |

| LUMO Energy | -1.65 to -1.70 |

| Energy Gap (ΔE) | 3.10 to 3.75 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and hydrogen bonding. The area around the hydrogen atom of the N-H group would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. The carbonyl carbon would also show a degree of positive potential, marking it as a site for nucleophilic attack.

Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength.

In this compound, significant donor-acceptor interactions are expected. A primary interaction would involve the delocalization of the nitrogen's lone pair (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. Another key interaction is the hyperconjugation from σ bonds of the ring into the π antibonding orbital of the carbonyl group, which contributes to the stability of the molecule.

Table 3: Second-Order Perturbation Energies (E2) for Major NBO Interactions in a Representative Piperidine Carbaldehyde Isomer Data is illustrative based on NBO analysis of piperidine-2-carbaldehyde. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) [kcal/mol] |

|---|---|---|

| n(N) | σ*(C-C) | ~5.0 - 6.0 |

| n(N) | σ*(C-H) | ~3.0 - 4.0 |

| σ(C-C) | π*(C=O) | ~2.0 - 3.0 |

| n(O) | σ*(C-C) | ~1.5 - 2.5 |

Solvent Effects on Reactive Sites and Electronic Descriptors

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. researchgate.net Solvents can alter the molecular geometry, electronic properties, and the relative stability of different conformers.

For this compound, polar solvents are expected to stabilize the conformer with a larger dipole moment. The HOMO-LUMO energy gap may decrease in the presence of a solvent, suggesting an increase in reactivity. Solvent molecules can also form hydrogen bonds, for example with the N-H group and the carbonyl oxygen, which would alter the MEP and influence the molecule's interaction with other reactants. Studies on related piperidine compounds in solvents like water and DMSO show that the dipole moment is enhanced in solution compared to the gas phase. kyoto-u.ac.jp

Prediction of Non-Linear Optical (NLO) Parameters

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field, with potential applications in telecommunications, data storage, and optical signal processing. nih.gov For piperidine derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to predict key NLO parameters. researchgate.net These calculations focus on how the molecule's electron density responds to an external electric field.

Key NLO parameters calculated for similar heterocyclic compounds include average polarizability (⟨α⟩) and the first hyperpolarizability (βtot). researchgate.net These values are indicative of the NLO response of a material. For instance, in studies of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, DFT computations were performed using various functionals like B3LYP and M06 with the 6-311G(d,p) basis set to determine these properties. researchgate.net The results often show that the calculated hyperpolarizability values are significantly larger than that of standard reference compounds like urea, suggesting potential for NLO applications. nih.gov The presence of a π-bond system and charge delocalization within the molecule are key factors that contribute to these fascinating NLO properties. researchgate.net

Table 1: Representative Predicted NLO Parameters for Piperidone Derivatives Note: This table is illustrative of calculations performed on related piperidone structures, as direct data for this compound was not available.

| Parameter | Computational Method | Basis Set | Typical Value (a.u.) |

|---|---|---|---|

| Average Polarizability ⟨α⟩ | DFT/B3LYP | 6-311G(d,p) | Varies with substitution |

| First Hyperpolarizability (βtot) | DFT/B3LYP | 6-311G(d,p) | > Urea (standard) |

| Third-Order Susceptibility (χ³) | Iterative Electrostatic Embedding | N/A | Superior to chalcones |

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for predicting how a molecule like this compound or its derivatives might behave in a biological system. These computational techniques can forecast ligand-protein binding, conformational stability, and the relationship between a molecule's structure and its activity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of piperidine, docking studies are frequently used to investigate their potential as inhibitors of various enzymes. For example, piperidine carboxamide derivatives have been docked into the active site of Anaplastic Lymphoma Kinase (ALK), a target for anticancer drugs, to understand their binding mechanism. researchgate.net Similarly, other derivatives have been studied as potential inhibitors of dihydrofolate reductase (DHFR), DNA gyrase, and pancreatic lipase (B570770). nih.govrsc.orgmdpi.com

The process involves placing the ligand (the piperidine derivative) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. mdpi.com For instance, studies on pyrrolidine (B122466) derivatives targeting pancreatic lipase identified crucial hydrogen bonds with residues like Gly76, Phe77, and Asp79 that were critical for inhibitory activity. mdpi.com These insights are vital for the rational design of more potent and selective inhibitors. researchgate.net

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the movement of atoms and molecules, providing a view of the dynamic nature of the binding interaction in a simulated physiological environment. nih.govmdpi.com

Key analyses performed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the protein's active site.

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues to identify which parts of the protein are flexible or stable upon ligand binding. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions for binding stability. researchgate.net

These simulations have been applied to piperidine derivatives to confirm their stable binding to targets like the main protease (Mpro) of SARS-CoV-2, providing a deeper understanding of their inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine derivatives, 2D and 3D-QSAR models are developed to guide the design of new compounds with enhanced potency. researchgate.net

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned and their steric and electrostatic fields are calculated. researchgate.netnih.gov These fields are then correlated with the biological activity to generate predictive models. The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net A q² value above 0.5 is generally considered indicative of a predictive model. mdpi.com

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a map might show that a bulky, electropositive group in a specific position would be favorable for binding, providing clear guidance for synthetic chemists. researchgate.netnih.gov Such models have been successfully developed for piperidine carboxamide derivatives as ALK inhibitors and other classes of piperidine-based compounds. researchgate.netnih.gov

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Piperidine Derivatives Note: Data is illustrative based on published models for piperidine carboxamide derivatives as ALK inhibitors. researchgate.net

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-statistic | Key Finding |

|---|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 2401.970 | Steric and electrostatic fields are important for activity. |

| CoMSIA | 0.730 | 0.988 | 542.933 | Steric, electrostatic, and hydrophobic properties influence potency. |

Spectroscopic Characterization (Excluding Basic Identification Data)

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation of this compound and its derivatives, confirming connectivity, stereochemistry, and conformation.

While basic 1D ¹H and ¹³C NMR spectra provide primary identification, advanced 2D NMR techniques are required for a complete structural and stereochemical assignment of complex piperidine derivatives. sapub.org

¹H NMR: The proton NMR spectrum of the piperidine ring typically shows complex multiplets due to spin-spin coupling between adjacent protons. Protons on carbons adjacent to the nitrogen (C2 and C6) generally appear downfield (around 2.8 ppm) compared to other ring protons (around 1.5 ppm). chemicalbook.com The aldehyde proton (CHO) of this compound would be expected to appear as a distinct singlet or doublet at a much lower field (typically >9 ppm).

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (>190 ppm).

2D NMR Techniques: For complex derivatives, a suite of 2D experiments is used:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the piperidine ring. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. sapub.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space, even if they are not directly bonded. sapub.org This is the definitive technique for determining the relative stereochemistry, such as distinguishing between cis and trans isomers in disubstituted piperidines. whiterose.ac.uk

Through the combined application of these advanced NMR methods, the complete and unambiguous three-dimensional structure of this compound and its derivatives can be determined. sapub.orgipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound (C₆H₁₁NO) establishes its molecular weight at approximately 113.16 g/mol , leading to an expected molecular ion peak (M⁺) at an m/z of 113. As is characteristic for compounds with an odd number of nitrogen atoms, the molecular ion peak registers at an odd integer value. libretexts.org

The fragmentation pattern of this compound is dictated by the interplay between the piperidine ring and the aldehyde functional group. Alpha-cleavage, a common fragmentation pathway for cyclic amines, is anticipated. quizlet.com This process typically involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in a prominent M-1 peak at m/z 112. The aldehyde group also contributes significantly to the fragmentation, primarily through two established pathways: the loss of a hydrogen radical (contributing to the M-1 peak) or the loss of a formyl radical (CHO), which would produce a fragment at m/z 84 (113 - 29). libretexts.orgtaylorfrancis.com

Studies on related piperidine alkaloids, though structurally more complex, reinforce that fragmentation often involves stable eliminations from substituents while preserving the core ring structure. nih.govscielo.br This suggests that fragments originating from the aldehyde group would be particularly significant in the mass spectrum of this compound.

| m/z Value | Proposed Fragment | Origin of Fragment |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 112 | [M-H]⁺ | Loss of H radical from aldehyde or α-carbon |

| 84 | [M-CHO]⁺ | Loss of formyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational analysis using IR and Raman spectroscopy allows for the characterization of the specific bonds and functional groups within this compound. The interpretation of these spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding motions. researchgate.netresearchgate.net

The spectrum can be analyzed by dividing it into characteristic regions:

High-Frequency Region (2700-3500 cm⁻¹): This region is dominated by stretching vibrations involving hydrogen. A notable feature is the N-H stretching band of the secondary amine in the piperidine ring, which typically appears in the 3300-3500 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations of the CH₂ groups in the ring are expected between 2880 and 2983 cm⁻¹. researchgate.net Distinct from these are the characteristic C-H stretching bands of the aldehyde group, which are weaker and appear at lower frequencies, typically as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

Carbonyl Stretching Region (1700-1750 cm⁻¹): A strong, sharp absorption peak corresponding to the C=O stretch of the saturated aldehyde is a definitive feature in this region, expected around 1720-1740 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| N-H Stretch | Piperidine Amine | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aliphatic) | Piperidine CH₂ | 2880 - 2983 | IR, Raman |

| C-H Stretch (Aldehyde) | Aldehyde | ~2720, ~2820 | IR, Raman (Weak) |

| C=O Stretch | Aldehyde | 1720 - 1740 | IR (Strong), Raman |

| CH₂ Bending (Scissoring) | Piperidine CH₂ | 1450 - 1475 | IR, Raman |

| CH₂ Bending (Wagging/Twisting) | Piperidine CH₂ | Below 1400 | IR, Raman |

| C-N Stretch | Piperidine Amine | 1000 - 1250 | IR, Raman |

Applications in Medicinal Chemistry and Biological Activity Studies

Piperidine-3-carbaldehyde as a Precursor for Biologically Active Derivatives

This compound is a key building block in the synthesis of a wide array of biologically active molecules. Its derivatives are extensively explored in medicinal chemistry for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. The versatility of the piperidine (B6355638) scaffold allows for the creation of diverse chemical libraries with varied pharmacological profiles.

Derivatives of this compound have demonstrated significant potential in anticancer research, exhibiting cytotoxic effects against various cancer cell lines. These compounds often serve as scaffolds for the development of novel therapeutic agents that can modulate key cellular processes involved in cancer progression.

Piperidine derivatives have shown promise in inhibiting the proliferation of cancer cells, including aggressive forms like triple-negative breast cancer (TNBC). For instance, piperine (B192125), an alkaloid containing a piperidine moiety, has been shown to inhibit the in vitro growth of TNBC cells without affecting normal mammary epithelial cells. nih.gov One study reported that the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, inhibited cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Another study found that novel peptide-doxorubicin conjugates were as toxic as free doxorubicin (B1662922) to TNBC cells but significantly less toxic to non-cancerous breast cells. chapman.edu

Research has also explored N-arylpiperidine-3-carboxamide derivatives, which have shown antiproliferative activity. One hit compound from a screening library demonstrated moderate senescence-inducing and antiproliferative activity in a human melanoma cell line. nih.gov Further modifications led to the identification of a more potent compound. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound | Cancer Cell Line | Activity | Reported IC50/EC50 |

|---|---|---|---|

| Piperine | Triple-Negative Breast Cancer (TNBC) | Inhibition of in vitro growth | Not Specified |

| DTPEP | MCF-7 (ER+ Breast Cancer) | Inhibition of cell proliferation (G0/G1 arrest) | Not Specified |

| DTPEP | MDA-MB-231 (ER- Breast Cancer) | Inhibition of cell proliferation (G0/G1 arrest) | Not Specified |

| N-arylpiperidine-3-carboxamide (Hit 1) | A375 (Human Melanoma) | Antiproliferative Activity | IC50 = 0.88 µM |

| N-arylpiperidine-3-carboxamide (Hit 1) | A375 (Human Melanoma) | Senescence-inducing Activity | EC50 = 1.24 µM |

| Compound 17a (Piperidine derivative) | PC3 (Prostate Cancer) | Antiproliferative Activity | IC50 = 0.81 µM |

A key mechanism through which piperidine derivatives exert their anticancer effects is by modulating the activity of crucial enzymes and interfering with signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is vital for cell survival and proliferation, is a common target. plos.org

For example, the piperidine derivative DTPEP has been shown to downregulate the PI3K/Akt and PKCα signaling pathways, leading to apoptosis in breast cancer cells. nih.gov Piperine has also been reported to inhibit the PI3K/Akt/GSK3β signaling pathway in ovarian cancer cells. researchgate.net Furthermore, some piperidine derivatives act as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site and thereby inducing apoptosis. nih.gov

Certain highly functionalized piperidines have been investigated for their ability to interact with DNA, which can be a mechanism for their anticancer activity. nih.gov Spectroscopic studies have suggested that the binding mode of some piperidine derivatives with calf thymus DNA (ctDNA) is primarily through intercalation. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. A linear and exponential correlation has been observed between the interaction constant (Kb) and the GI50 for several human cancer cell lines, further supporting this mechanism. nih.gov

Derivatives of this compound are also a significant source of compounds with antimicrobial and antiviral properties. The piperidine scaffold can be modified to create agents that are effective against a range of pathogens.

Piperidine derivatives have demonstrated inhibitory activity against various bacteria and viruses. For instance, piperlongumine, a compound extracted from long pepper, has shown a potent antiviral effect against SARS-CoV-2 in mice by inducing a stress response in infected host cells. ulisboa.pt This mechanism of acting on the host cell rather than the virus makes it a candidate for broad-spectrum antiviral treatment. ulisboa.pt Other studies have identified piperidine-4-carboxamide derivatives that inhibit human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com

In the context of influenza, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. nih.govrsc.org One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM. nih.govrsc.org Time-of-addition experiments suggest that this class of compounds interferes with an early to middle stage of the influenza virus replication cycle. nih.govrsc.org

Furthermore, various piperidine derivatives have been synthesized and evaluated for their general antimicrobial activity against both gram-positive and gram-negative bacteria, showing varying degrees of efficacy. biointerfaceresearch.com

Table 2: Antiviral and Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Organism | Activity | Reported EC50/IC50/MIC |

|---|---|---|---|

| Piperlongumine | SARS-CoV-2 (in mice) | Antiviral effect | Not Specified |

| NCGC2955 (piperidine-4-carboxamide) | Human coronavirus NL63 | Antiviral activity | EC50 = 2.5 ± 0.15 µM (Vero cells) |

| NCGC2955 (piperidine-4-carboxamide) | Human coronavirus OC43 | Antiviral activity | EC50 = 1.5 ± 0.01 µM |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus | Inhibitory activity | EC50 as low as 0.05 µM |

| Piperidine derivative (Compound 2) | Staphylococcus aureus | Antibacterial activity | Good activity compared to chloramphenicol |

| Piperidine derivative (Compound 2) | Escherichia coli | Antibacterial activity | Active compared to chloramphenicol |

Neurodegenerative Disease Research

The piperidine nucleus is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netmdpi.com Its structural features allow for the development of agents that can interact with various targets within the central nervous system. mdpi.com Research has focused on modifying the piperidine scaffold to create potent and selective inhibitors of enzymes implicated in the progression of these debilitating conditions. researchgate.net

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. nih.gov This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The piperidine moiety is a common feature in many cholinesterase inhibitors. nih.govnih.gov

Researchers have synthesized and evaluated various series of piperidine derivatives for their ability to inhibit these enzymes. For instance, a series of piperidinyl-quinoline acylhydrazones were developed, with some compounds showing potent and selective inhibition of either AChE or BuChE. nih.gov Similarly, a study on piperidine-3-carbohydrazide-hydrazones identified compounds with significant inhibitory activity against both enzymes. nih.gov The findings from these studies highlight the potential of piperidine-based structures as leads for developing new anti-Alzheimer's agents. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Piperidinyl-quinoline acylhydrazone 8c | AChE | 5.3 ± 0.51 | nih.gov |

| Piperidinyl-quinoline acylhydrazone 8g | BuChE | 1.31 ± 0.05 | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone 3g | AChE | 4.32 | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone 3j | BuChE | 1.27 | nih.gov |

Anti-inflammatory Properties

Compounds incorporating the piperidine ring have demonstrated significant anti-inflammatory effects. alliedacademies.orghamdard.edu.pk Piperine, a well-known natural alkaloid containing a piperidine ring, has been shown to inhibit key proinflammatory mediators. encyclopedia.pubnih.gov Studies on human fibroblast-like synoviocytes stimulated with interleukin-1β revealed that piperine significantly inhibited the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE₂), both of which play central roles in the inflammatory cascade. nih.gov

Furthermore, in vivo studies using animal models of inflammation have confirmed these properties. In a carrageenan-induced rat paw edema model, piperine demonstrated a significant reduction in paw volume, an effect comparable to the standard anti-inflammatory drug prednisolone. nih.gov Other synthesized piperidine-4-carboxamide derivatives have also shown considerable anti-inflammatory effects in similar models. hamdard.edu.pk These findings underscore the potential of piperidine-based compounds as templates for the development of novel anti-inflammatory agents. alliedacademies.orgnih.gov

Anti-osteoporosis Agents Targeting Specific Enzymes (e.g., Cathepsin K)

Osteoporosis is a skeletal disease characterized by excessive bone resorption by osteoclasts. nih.gov Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts, is a key enzyme in this process due to its unique ability to degrade type I collagen in the bone matrix. nih.govmdpi.com This makes the inhibition of Cathepsin K a promising therapeutic strategy for treating osteoporosis. nih.goveurekaselect.com

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.govresearchgate.net Several of these compounds displayed potent inhibition of the enzyme. The most promising compound, designated H-9, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.08 µM, demonstrating strong potential as a Cathepsin K inhibitor. nih.govresearchgate.netresearchgate.net

Table 2: Cathepsin K Inhibitory Activity of Selected Piperidine-3-carboxamide Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| H-9 | 0.08 | nih.govresearchgate.netresearchgate.net |

| MIV-711 (Positive Control) | 0.01 | researchgate.net |

To understand the interaction between the synthesized piperidine derivatives and Cathepsin K, molecular docking studies were performed. nih.govresearchgate.net These computational analyses revealed that the potent inhibitor H-9 fits well into the active site of the enzyme. nih.gov The phenyl group of the compound forms hydrophobic interactions with the amino acid residue Tyr67, while the carbonyl group engages in hydrogen bonding with Trp26 and Gly65. nih.gov

The therapeutic potential of these compounds was further assessed through in vitro and in vivo evaluations. nih.govresearchgate.net In vitro assays demonstrated that compound H-9 had anti-bone resorption effects comparable to MIV-711, a Cathepsin K inhibitor that has undergone clinical trials. nih.govresearchgate.net Western blot analysis also confirmed that H-9 effectively reduced the expression of Cathepsin K in bone-resorbing cells. researchgate.net In an in vivo model using ovariectomized (OVX) mice, which mimics postmenopausal osteoporosis, administration of H-9 led to an increase in bone mineral density. nih.govresearchgate.net These collective results suggest that piperidine-3-carboxamide derivatives targeting Cathepsin K are promising candidates for further development as anti-osteoporosis drugs. nih.govresearchgate.net

Other Pharmacological Activities (e.g., Antihypertensive, Analgesic, Anticoagulant, Antimalarial, Antifungal, Antipsychotic)

The versatility of the piperidine scaffold is evident from the broad spectrum of other pharmacological activities exhibited by its derivatives. nih.gov Research has identified piperidine-containing compounds with potential applications as:

Antihypertensive agents nih.gov

Analgesics nih.gov

Antimalarials nih.gov

Antifungals

Antipsychotics : Piperazine and piperidine derivatives have been investigated for their activity on various receptors, showing potential as multi-target antipsychotic drugs. researchgate.net

This wide range of biological activities makes the piperidine nucleus a privileged structure in medicinal chemistry, continually inspiring the synthesis of new derivatives with diverse therapeutic potentials. encyclopedia.pubnih.gov

Mechanisms of Biological Action

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with various biological targets through several mechanisms. A primary mechanism is direct enzyme inhibition. As seen in the case of anti-osteoporosis agents, piperidine derivatives can be designed to bind to the active site of specific enzymes like Cathepsin K, blocking their catalytic function. nih.gov The catalytic mechanism of Cathepsin K involves a critical cysteine residue (Cys25) that acts as a nucleophile, and inhibitors are designed to interfere with this process. mdpi.com

Another key mechanism involves the modulation of cellular signaling pathways. Piperine and its derivatives have been shown to activate or inhibit pathways crucial for regulating cellular processes, such as the NF-κB and PI3K/Akt signaling pathways, which are often implicated in inflammation and cancer. nih.gov Furthermore, some piperidine derivatives exhibit their biological effects by acting as antioxidants. They can neutralize reactive oxygen species (ROS), which are associated with cellular damage and the development of various diseases, including cancer. nih.gov This ROS scavenging activity can be directly related to the antiproliferative effects observed for certain piperidine compounds. nih.gov

Enzyme and Receptor Inhibition by Derivatives

Derivatives of the piperidine scaffold are well-documented as potent inhibitors of various enzymes and modulators of receptor activity. The structural flexibility of the piperidine ring allows it to fit into the active sites of diverse biological targets.

Research has demonstrated that piperidine derivatives can effectively inhibit key enzymes implicated in neurodegenerative diseases. For instance, certain analogs have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. clinmedkaz.org Other studies have focused on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, as a target for piperidine-based inhibitors in the context of cancer and infectious diseases. nih.gov Additionally, derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), which is a therapeutic target for managing inflammation and hypertension.

In the realm of receptor modulation, piperidine-containing compounds have been synthesized and evaluated as antagonists for several G-protein coupled receptors (GPCRs). Notably, they have been investigated as histamine (B1213489) H3 receptor antagonists, which are of interest for treating neurological and cognitive disorders. clinmedkaz.org The piperidine moiety is often a critical structural element for achieving high affinity at these receptors. clinmedkaz.orgnih.gov

Table 1: Examples of Enzymes and Receptors Inhibited by Piperidine Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | |

| Dihydrofolate reductase (DHFR) | Cancer, Infectious Diseases | |

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | |

| Receptors | Histamine H3 Receptor | Neurological Disorders |

| Orexin Receptor | Obesity, Diabetes |

Covalent Bond Formation with Biological Molecules

The aldehyde functional group in this compound is an electrophilic center, making it capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins. This reactivity is a key feature in the design of covalent inhibitors, which can offer advantages like increased potency and prolonged duration of action. mdpi.com

Reactive aldehydes can undergo covalent modification of proteins, a process sometimes referred to as "protein carbonylation," by reacting with the side chains of amino acids like lysine (B10760008), cysteine, and histidine. nih.gov The most common reaction is the formation of a Schiff base (an imine) through the reaction of the aldehyde with the primary amine of a lysine residue. This covalent linkage, while potentially reversible, can significantly alter the protein's structure and function.

While specific studies on this compound are limited, the principle has been applied to other piperidine-containing molecules. For example, piperidine compounds have been patented as covalent inhibitors of the protein-protein interaction between menin and MLL, which is relevant in certain types of leukemia. nih.gov The design of such inhibitors relies on an electrophilic "warhead"—in this case, potentially the aldehyde group—that forms a permanent bond with a specific nucleophilic amino acid in the target protein. mdpi.com This strategy of targeted covalent inhibition is a growing area in drug discovery. mdpi.com

Modulation of Cellular Signaling Pathways

Piperidine-containing molecules have been shown to modulate a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis. researchgate.net Dysregulation of these pathways is a hallmark of many diseases, including cancer.